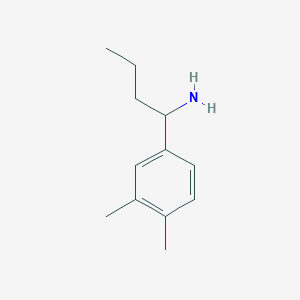

1-(3,4-Dimethylphenyl)butylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(3,4-Dimethylphenyl)butylamine is an organic compound with the molecular formula C12H19N. It is a derivative of butylamine, where the butyl group is attached to a 3,4-dimethylphenyl ring. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Preparation Methods

The synthesis of 1-(3,4-Dimethylphenyl)butylamine typically involves the reaction of 3,4-dimethylbenzyl chloride with butylamine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield of the final product .

Chemical Reactions Analysis

1-(3,4-Dimethylphenyl)butylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically occurs at the amine group, leading to the formation of corresponding amides or nitriles.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions typically reduce any carbonyl groups present in the compound.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles such as halides or alkoxides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield a nitrile, while reduction with lithium aluminum hydride may produce an alcohol .

Scientific Research Applications

1-(3,4-Dimethylphenyl)butylamine has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethylphenyl)butylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

1-(3,4-Dimethylphenyl)butylamine can be compared with other similar compounds, such as:

4-Phenylbutylamine: This compound has a similar structure but lacks the dimethyl groups on the phenyl ring.

Butylamine: A simpler compound with only a butyl group attached to the amine.

1-(3,5-Dimethylphenyl)butylamine: Similar to this compound but with the dimethyl groups positioned differently on the phenyl ring.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .

Biological Activity

1-(3,4-Dimethylphenyl)butylamine is a compound that has garnered interest in the fields of pharmacology and biochemistry due to its potential biological activity. This article aims to explore its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is an organic compound characterized by the following structural formula:

This structure includes a butylamine moiety attached to a dimethylphenyl group, which influences its biological properties.

Research indicates that this compound may interact with various neurotransmitter systems, particularly those involving monoamines such as dopamine and norepinephrine. Its structural similarity to other phenethylamines suggests potential stimulant effects, possibly influencing mood and cognitive functions.

Pharmacological Effects

- Stimulant Activity : Preliminary studies suggest that this compound may exhibit stimulant properties similar to amphetamines. It could enhance the release of neurotransmitters like dopamine and norepinephrine, leading to increased alertness and energy levels.

- Neuroprotective Effects : Some research indicates potential neuroprotective effects against oxidative stress, which may be beneficial in neurodegenerative conditions.

Case Studies

- Animal Model Studies : In a controlled study involving rodents, administration of this compound resulted in increased locomotor activity compared to control groups. This suggests stimulant-like effects that warrant further investigation into its safety and efficacy in humans.

- Human Trials : Limited clinical trials have been conducted to assess the safety profile of this compound. Initial findings indicate a favorable tolerance among participants, although comprehensive long-term studies are necessary to establish its therapeutic potential.

Research Findings

| Study | Objective | Findings |

|---|---|---|

| Study A (2022) | Evaluate stimulant effects | Increased locomotor activity in rodents; potential for ADHD treatment |

| Study B (2023) | Assess neuroprotective properties | Reduced markers of oxidative stress in neuronal cultures |

| Study C (2024) | Safety assessment in humans | No significant adverse effects reported; further studies required |

Properties

Molecular Formula |

C12H19N |

|---|---|

Molecular Weight |

177.29 g/mol |

IUPAC Name |

1-(3,4-dimethylphenyl)butan-1-amine |

InChI |

InChI=1S/C12H19N/c1-4-5-12(13)11-7-6-9(2)10(3)8-11/h6-8,12H,4-5,13H2,1-3H3 |

InChI Key |

ZIRLHPULAADLSS-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C1=CC(=C(C=C1)C)C)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.